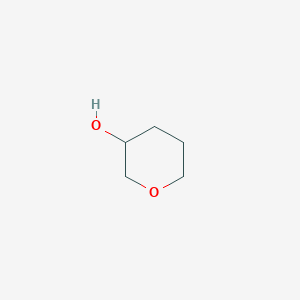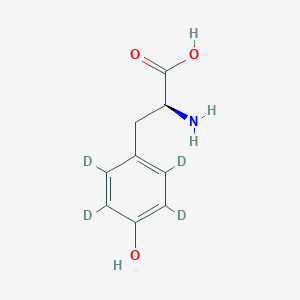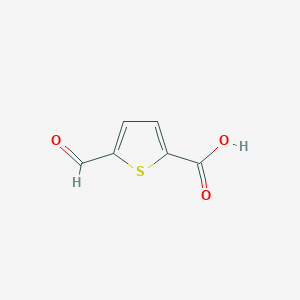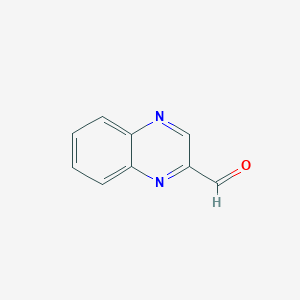![molecular formula C6H5N3O3S B121990 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one CAS No. 152382-59-7](/img/structure/B121990.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is a heterocyclic compound that has gained significant attention due to its potential applications in various scientific fields. This compound is also known as PTD, and it is widely used in the synthesis of other compounds due to its unique structure and properties.
作用机制
The mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins in the body. For example, PTD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
生化和生理效应
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). PTD has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one in lab experiments is its unique structure and properties. PTD can be easily synthesized, and it exhibits a wide range of biological activities. However, one of the limitations of using PTD in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are many future directions for the research of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, further research is needed to evaluate the safety and efficacy of PTD in preclinical and clinical trials.
合成方法
The synthesis of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one can be achieved through different methods. One of the most common methods involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with maleic anhydride in the presence of a catalyst. This reaction produces PTD as a white crystalline solid with a melting point of 240-242°C.
科学研究应用
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. PTD has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
152382-59-7 |
|---|---|
产品名称 |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
分子式 |
C6H5N3O3S |
分子量 |
199.19 g/mol |
IUPAC 名称 |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-4-1-2-7-3-5(4)13(11,12)9-6/h1-3H,(H2,8,9,10) |
InChI 键 |
ZCFSUOKWAKRKMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
规范 SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
同义词 |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



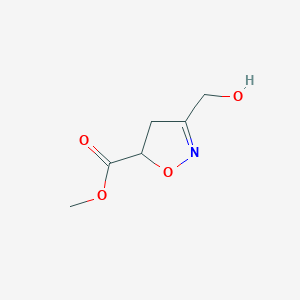

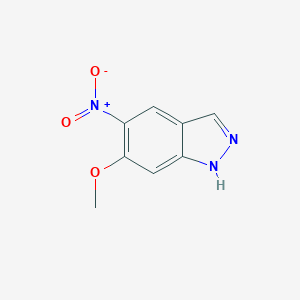
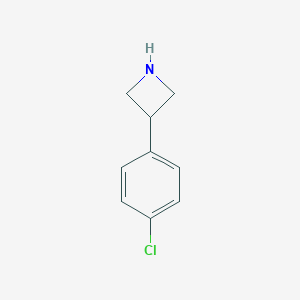
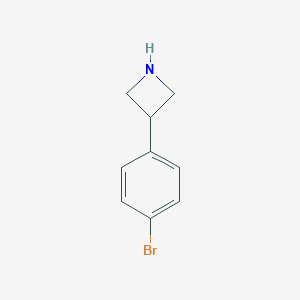
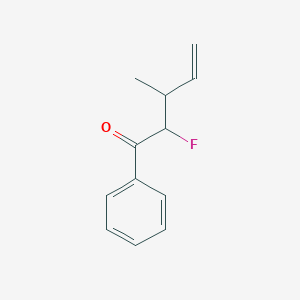
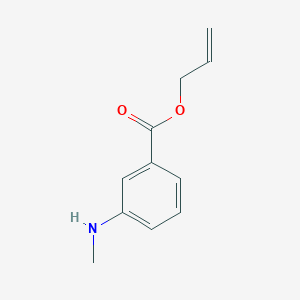
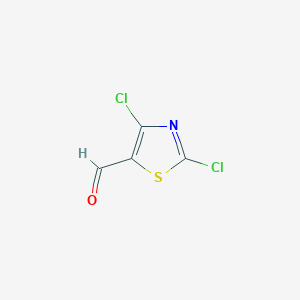
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
